molecular formula C15H26N2O3 B13687678 Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No.: B13687678
M. Wt: 282.38 g/mol
InChI Key: QCSZJCHKUQJMRX-UHFFFAOYSA-N
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Description

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C15H26N2O3. It is characterized by a spirocyclic structure containing both nitrogen and oxygen atoms, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate typically involves the reaction of tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate with an oxidizing agent to introduce the oxo group at the 10th position. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxo and hydroxyl derivatives, as well as substituted spirocyclic compounds .

Scientific Research Applications

Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The spirocyclic structure provides rigidity, which can enhance the compound’s stability and specificity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate
  • Tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate
  • Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate

Uniqueness

Tert-butyl 10-oxo-3,9-diazaspiro[56]dodecane-3-carboxylate is unique due to the presence of the oxo group at the 10th position, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl 9-oxo-3,10-diazaspiro[5.6]dodecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2,3)20-13(19)17-10-7-15(8-11-17)5-4-12(18)16-9-6-15/h4-11H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSZJCHKUQJMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)NCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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